molecular formula C16H18N2O2S B2699536 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1797277-72-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2699536
CAS No.: 1797277-72-5
M. Wt: 302.39
InChI Key: PWFFDQSYWUVCCR-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring attached to a carboxamide group, with a phenyl ring substituted with a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of 3-methoxypyrrolidine with a suitable halogenated precursor, often under basic conditions to facilitate nucleophilic substitution.

    Attachment to the Phenyl Ring: The methoxypyrrolidine derivative is then reacted with a phenyl halide through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the substituted phenyl ring.

    Formation of the Thiophene Carboxamide: The final step involves the reaction of the substituted phenyl derivative with thiophene-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of methoxypyrrolidine and thiophene derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound has potential applications as a drug candidate due to its structural features that may interact with specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-(3-methylpyrrolidin-1-yl)phenyl)thiophene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of the methoxypyrrolidine moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of solubility, stability, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFDQSYWUVCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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